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(4-Fluoro-5-methoxy-2-nitrophenyl)methanol Documentation Hub

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  • Product: (4-Fluoro-5-methoxy-2-nitrophenyl)methanol
  • CAS: 1788662-54-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

Executive Summary: The "Masked" Scaffold (4-Fluoro-5-methoxy-2-nitrophenyl)methanol is a highly specialized aromatic building block. In the landscape of medicinal chemistry, it serves a dual function: it is a photocleava...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Scaffold

(4-Fluoro-5-methoxy-2-nitrophenyl)methanol is a highly specialized aromatic building block. In the landscape of medicinal chemistry, it serves a dual function: it is a photocleavable protecting group (PPG) precursor and a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs).

Its molecular architecture features a "push-pull" electronic system—the electron-withdrawing nitro group (


) contrasts with the electron-donating methoxy group (

) and the electronegative fluorine (

). This unique substitution pattern dictates its solubility, crystalline stability, and reactivity profiles.

This guide provides a comprehensive technical analysis of the compound, moving beyond simple data listing to the methodologies required for its rigorous characterization and application in drug development.

Molecular Architecture & Theoretical Profiling

Before handling the physical substance, researchers must understand the theoretical boundaries defined by its structure.

2.1 Structural Analysis
  • Core: Benzene ring.[1][2][3]

  • Position 1: Hydroxymethyl (

    
    ) – The reactive "handle" for esterification or halogenation.
    
  • Position 2: Nitro (

    
    ) – Provides ortho-activation for photocleavage; precursor to the aniline pharmacophore.
    
  • Position 4: Fluoro (

    
    ) – Metabolic blocker; modulates lipophilicity.
    
  • Position 5: Methoxy (

    
    ) – Electron donor; solubilizing group.
    
2.2 Calculated Physicochemical Properties

Note: Values below are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the specific isomer, serving as a baseline for experimental validation.

PropertyPredicted ValueSignificance in Protocol Design
Molecular Weight 201.15 g/mol Mass spectrometry quantification target (

or

).
LogP (Octanol/Water) ~1.6 – 1.9Moderately lipophilic. Requires organic mobile phases (MeCN/MeOH) for HPLC.
pKa (Acidic) ~13.5 (Alcohol)The benzylic alcohol is weakly acidic; stable in neutral/mildly basic buffers.
H-Bond Donors 1Hydroxyl group interaction; implies potential for crystal polymorphism.
H-Bond Acceptors 5High capacity for solvent interaction (DMSO, DMF).
Polar Surface Area ~75 ŲGood membrane permeability prediction (Rule of 5 compliant).

Physicochemical Characterization Protocols

As this compound is often synthesized in-house or sourced as a custom intermediate, "datasheet" values are often unreliable. The following protocols are designed to generate self-validating data.

3.1 Solubility Profiling (Thermodynamic)

Objective: Determine precise solubility limits for formulation and reaction solvent selection.

  • Solvents: Water, Methanol, DMSO, Dichloromethane (DCM), Ethyl Acetate.

  • Protocol:

    • Add excess solid to 1 mL of solvent in a sealed HPLC vial.

    • Agitate at 25°C for 24 hours (equilibrium).

    • Filter supernatant (0.22 µm PTFE).

    • Analyze via HPLC-UV (254 nm) against a standard curve.

  • Expected Outcome:

    • Water:[4] < 0.5 mg/mL (Poor).

    • DCM/Ethyl Acetate: > 50 mg/mL (Excellent).

    • DMSO: > 100 mg/mL (Ideal for stock solutions).

3.2 Thermal Analysis (DSC/TGA)

Objective: Differentiate between solvates, polymorphs, and degradation events.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Method: Heat from 30°C to 250°C at 10°C/min under

    
     purge.
    
  • Critical Observation:

    • Endotherm (Melting): Expect a sharp peak in the range of 115°C – 135°C (based on structural analogs like 4,5-dimethoxy-2-nitrobenzyl alcohol).

    • Exotherm (Decomposition): Nitro-aromatics are energetic. Watch for exothermic onset >200°C. Safety Warning: Do not seal hermetically if decomposition is suspected.

Synthetic Pathways & Impurity Profiling

Understanding how the molecule is made reveals the impurities you must screen for.

4.1 Synthesis Logic

The most robust route typically involves the nitration of the corresponding benzoic acid derivative, followed by reduction to the alcohol.

SynthesisPath cluster_0 Precursor Phase cluster_1 Functionalization Start 4-Fluoro-3-methoxy benzoic acid Nitro Intermediate: 2-Nitro derivative Start->Nitro Nitration (HNO3/H2SO4) Alcohol TARGET: (4-Fluoro-5-methoxy- 2-nitrophenyl)methanol Nitro->Alcohol Selective Reduction (BH3-THF or NaBH4) Impurity1 Impurity A: Over-nitrated species Nitro->Impurity1 Side Rxn Impurity2 Impurity B: Unreduced Acid Nitro->Impurity2 Incomplete Rxn

Figure 1: Synthetic logic flow identifying the origin of critical impurities (A and B) that must be monitored via HPLC.

4.2 Critical Impurities
  • Regioisomers: Nitration might occur at the 6-position (less likely due to sterics/electronics, but possible).

  • Over-reduction: Reduction of the nitro group to an aniline (check for amine signals in NMR/MS).

  • Benzyl Halides: If synthesized via benzyl bromide hydrolysis, residual halogenated species are genotoxic impurities (GTIs).

Reactivity & Applications

5.1 As a Photocleavable Protecting Group (PPG)

The o-nitrobenzyl system is photosensitive. Upon UV irradiation (365 nm), this molecule undergoes an intramolecular redox reaction.

  • Mechanism: The nitro group abstracts a benzylic hydrogen, leading to the formation of a nitroso-benzaldehyde and releasing the "caged" substrate (if the alcohol was used to form an ester/ether).

  • Advantage: The 5-methoxy group red-shifts the absorption maximum compared to unsubstituted nitrobenzyls, allowing for potentially gentler cleavage conditions.

5.2 As a Drug Linker (EGFR Inhibitors)

This alcohol is a "masked" form of the aniline found in drugs like Osimertinib .

  • Workflow:

    • Activation: Convert Alcohol

      
       Benzyl Bromide/Chloride (using 
      
      
      
      or
      
      
      ).
    • Coupling: React with a nucleophile (e.g., an indole or pyrimidine).

    • Unmasking: Reduce Nitro

      
       Aniline (using 
      
      
      
      or
      
      
      ).
    • Acrylation: React Aniline with Acryloyl chloride to form the Michael Acceptor (warhead).

Detailed Analytical Workflow

To certify a batch of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol, follow this integrated workflow.

AnalyticalFlow cluster_purity Purity & Identity Sample Crude Sample HPLC HPLC-UV/MS (Reverse Phase C18) Sample->HPLC Dissolve in MeCN NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Dissolve in DMSO-d6 DSC DSC Thermal (Melting Point) Sample->DSC Solid State Decision Pass Criteria? HPLC->Decision >98% Area NMR->Decision Consistent Structure DSC->Decision Sharp Endotherm Release Release for Synthesis Decision->Release Yes Reject Recrystallize Decision->Reject No

Figure 2: Quality Control Decision Tree for intermediate qualification.

6.1 HPLC Method Parameters (Standard)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 300-350 nm (Nitro group absorption).

6.2 NMR Diagnostic Signals (

in

)
  • 
     5.0 - 5.5 ppm:  Benzylic 
    
    
    
    (Singlet or Doublet if coupling with OH).
  • 
     3.8 - 4.0 ppm:  Methoxy 
    
    
    
    (Singlet).
  • 
     7.0 - 8.0 ppm:  Aromatic protons (Look for para-coupling constants or lack thereof to confirm substitution pattern).
    

References

  • Synthesis of Nitrobenzyl Derivatives

    • Title: Preparation of 4-fluoro-2-methoxy-5-nitroaniline (Precursor/Deriv
    • Source: World Intellectual Property Organiz
    • URL:[Link]

  • Photocleavable Group Chemistry

    • Title: Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol: a new and efficient photolabile protecting group.

    • Source: Tetrahedron (via ScienceDirect).
    • URL:[Link]

  • Safety & Handling (Analog)

    • Title: (2-Fluoro-5-nitrophenyl)
    • Source: PubChem Laboratory Chemical Safety Summary.[5]

    • URL:[Link]

  • EGFR Inhibitor Synthesis (Osimertinib)

    • Title: A process for the preparation of Osimertinib.[6][7]

    • Source: Google P
    • URL

Sources

Exploratory

Stability of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol under ambient light

An In-Depth Technical Guide to the Photostability Assessment of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photostability Assessment of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of the compound (4-Fluoro-5-methoxy-2-nitrophenyl)methanol under ambient light conditions. The principles and methodologies detailed herein are grounded in established scientific principles and regulatory guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Photostability in Drug Development

In the lifecycle of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Exposure to light can induce photochemical degradation, leading to a loss of potency, the formation of potentially toxic degradants, and alterations in the physical properties of the drug substance. For novel chemical entities such as (4-Fluoro-5-methoxy-2-nitrophenyl)methanol, a thorough understanding of its photostability is paramount. This guide will delineate the theoretical underpinnings of its potential photodegradation and provide a practical, step-by-step approach to its experimental evaluation, in line with the International Council for Harmonisation (ICH) guidelines.[1][2]

Theoretical Assessment of Photochemical Liability

The chemical structure of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol incorporates several chromophores and functional groups that suggest a potential for photosensitivity. The nitroaromatic moiety is a well-known photosensitive group.[3] Upon absorption of ultraviolet (UV) or visible light, nitroaromatic compounds can undergo a variety of photochemical reactions. The primary mechanism often involves the reduction of the nitro group to a nitroso group.[3] Furthermore, intramolecular hydrogen abstraction or rearrangement to a nitrite ester can occur, which may subsequently decompose to form phenols.[3]

The presence of a methoxy group and a fluorine atom on the benzene ring can further influence the electronic properties and, consequently, the photochemical reactivity of the molecule. The benzylic alcohol moiety also presents a potential site for photooxidation.

A Systematic Approach to Photostability Testing

A robust evaluation of photostability follows a systematic progression, as recommended by the ICH Q1B guideline.[4][5] This involves both forced degradation studies and confirmatory testing.

Forced Degradation (Stress Testing)

The initial step is to subject the compound to light stress conditions that are more severe than those expected during normal handling and storage. The purpose of forced degradation is to rapidly assess the overall photosensitivity of the molecule, identify potential degradation products, and develop and validate a stability-indicating analytical method.[1][5]

Confirmatory Testing

Following forced degradation, confirmatory studies are performed under standardized conditions to determine the actual photostability of the drug substance.[4][5] These studies are conducted to understand how the compound will behave under relevant storage and use conditions.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and checks.

Materials and Equipment
  • (4-Fluoro-5-methoxy-2-nitrophenyl)methanol (solid form)

  • Solvents for solution studies (e.g., methanol, acetonitrile, water)[6][7]

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[8]

  • Calibrated radiometer and lux meter.

  • Quartz and borosilicate glass vials.

  • Aluminum foil for dark controls.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS).[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradants.[12]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Data Interpretation prep_solid Prepare Solid Sample expose Expose samples to light source (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) prep_solid->expose prep_sol Prepare Solution Sample prep_sol->expose prep_dark Prepare Dark Control prep_dark->expose hplc HPLC-UV/MS Analysis expose->hplc gcms GC-MS Analysis (optional) expose->gcms compare Compare with Dark Control hplc->compare gcms->compare degradation Quantify Degradation compare->degradation identify Identify Degradants degradation->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for Photostability Testing of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Solid State: Place a sufficient amount of solid (4-Fluoro-5-methoxy-2-nitrophenyl)methanol in a chemically inert, transparent container (e.g., quartz dish). The sample should be spread in a thin layer to ensure uniform light exposure.

  • Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent. Methanol is often a good starting point.[7] Prepare samples in both quartz (UV transparent) and borosilicate (UV-A transparent) vials to assess the effect of different light wavelengths.

  • Dark Control: For each condition (solid and solution), prepare an identical sample wrapped completely in aluminum foil to shield it from light. This control is crucial to differentiate between photodegradation and thermal degradation.[1]

Step 2: Light Exposure

  • Place the prepared samples and the dark controls in a calibrated photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][5]

  • Monitor and control the temperature within the chamber to minimize thermal degradation.

Step 3: Sample Analysis

  • At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw aliquots of the exposed and dark control samples.

  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point for aromatic compounds. UV detection should be performed at a wavelength where the parent compound and potential degradants have significant absorbance.

  • If volatile degradants are suspected, GC-MS analysis of the headspace or a direct injection of the solution may be necessary.[12]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Photostability of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol (Solid State)

Exposure Time (hours)% Assay of Parent (Exposed)% Assay of Parent (Dark Control)Appearance (Exposed)Appearance (Dark Control)
0100.0100.0White PowderWhite Powder
698.599.8Faintly Yellow PowderWhite Powder
1296.299.7Yellow PowderWhite Powder
2492.199.5Yellow-Brown PowderWhite Powder

Table 2: Photostability of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol in Methanol Solution

Exposure Time (hours)% Assay of Parent (Exposed)% Assay of Parent (Dark Control)Total Impurities (Exposed, %)Total Impurities (Dark Control, %)
0100.0100.0<0.1<0.1
695.399.94.7<0.1
1290.199.89.90.1
2482.599.617.50.2

The results should be interpreted by comparing the degradation of the light-exposed samples to the dark controls. Any significant decrease in the parent compound's concentration or increase in impurities in the exposed samples, relative to the controls, indicates photosensitivity.

Potential Degradation Pathway

Based on the known photochemistry of nitroaromatic compounds, a potential degradation pathway for (4-Fluoro-5-methoxy-2-nitrophenyl)methanol can be proposed.

G parent (4-Fluoro-5-methoxy-2-nitrophenyl)methanol intermediate1 Excited State parent->intermediate1 hν (Light Absorption) intermediate2 Nitroso Intermediate intermediate1->intermediate2 Reduction of Nitro Group product2 Other Photoproducts intermediate1->product2 Rearrangement/Other Pathways product1 Phenolic Degradant intermediate2->product1 Further Reaction

Caption: Proposed Photodegradation Pathway for (4-Fluoro-5-methoxy-2-nitrophenyl)methanol.

Conclusion and Recommendations

This guide has provided a comprehensive, scientifically-grounded framework for the photostability assessment of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol. The inherent chemical structure suggests a susceptibility to photodegradation, a hypothesis that must be confirmed through rigorous experimental evaluation as outlined. By adhering to the principles of the ICH Q1B guideline and employing robust analytical techniques, researchers can confidently characterize the photostability profile of this compound. Should significant degradation be observed, further studies on the protective effects of packaging would be warranted.[2][8]

References

  • Klimatest. Photostability of Pharmaceuticals.
  • Q-Lab. Understanding ICH Photostability Testing.
  • Royal Society of Chemistry. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Prud'homme, D. R., et al. Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 32(16), 2424-2430.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. Direct photolysis of nitroaromatic compounds in aqueous solutions.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • National Institutes of Health. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC.
  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives.
  • Agency for Toxic Substances and Disease Registry. 6. analytical methods.
  • MDPI. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water.
  • Defense Technical Information Center. Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ChemicalBook. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • CymitQuimica. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol.
  • ResearchGate. Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix.
  • European Review for Medical and Pharmacological Sciences. Study of the influence of alcohol on the photostability of four UV filters.
  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines | The Journal of Organic Chemistry.
  • PubChem. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169.
  • ResearchGate. Fluorescence characteristics of compounds 2 and 4 were measured in....
  • Royal Society of Chemistry. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis and Use of Photocleavable Linkers Derived from (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the preparation and application of photocleavable (PC) linkers using (4-Fluoro-5-methoxy-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the preparation and application of photocleavable (PC) linkers using (4-Fluoro-5-methoxy-2-nitrophenyl)methanol as the core scaffold. Photocleavable linkers are powerful tools that enable the spatial and temporal control of substrate release using light as a traceless reagent.[1][2] The specific substitution pattern of this linker—a fluoro and a methoxy group on the o-nitrobenzyl core—offers modulated photochemical properties. This guide details the underlying mechanism, provides step-by-step protocols for linker activation and conjugation, and discusses key applications and troubleshooting.

Introduction: The o-Nitrobenzyl Photocleavable Linker

The ortho-nitrobenzyl group is a foundational photolabile protecting group widely employed in organic synthesis, bioconjugation, and materials science.[3] Its utility stems from its ability to undergo cleavage upon exposure to near-UV light (typically 340-365 nm), releasing a tethered molecule of interest.[1][3] This process is invaluable for applications requiring precise control, such as "caged" compounds in biological systems, light-directed synthesis, and triggered drug delivery.[4][5]

The core mechanism involves an intramolecular photoreaction, often described as a Norrish Type II reaction.[1] Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which subsequently cyclizes and fragments to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct.[4] The substitution on the aromatic ring, such as the fluoro and methoxy groups in the title compound, can influence the wavelength of maximum absorption, quantum yield, and cleavage kinetics.

Diagram 1: General Workflow for PC Linker Application This diagram illustrates the typical lifecycle of the photocleavable linker, from the starting material to the light-triggered release of the target molecule.

G cluster_0 Synthesis & Conjugation cluster_1 Application A (4-Fluoro-5-methoxy- 2-nitrophenyl)methanol (Starting Material) B Activated Linker (e.g., Chloroformate or NHS Carbonate) A->B Activation D Conjugated Product B->D Conjugation C Molecule of Interest (e.g., Drug, Peptide, Surface) C->D F Released Molecule of Interest D->F Photocleavage G Linker Byproduct (2-Nitroso- benzaldehyde derivative) D->G Photocleavage E UV Irradiation (~365 nm) E->D

Protocol 1: Activation of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

To conjugate the linker to nucleophiles (e.g., amines, alcohols), the benzylic alcohol must first be converted into a more reactive functional group. A common and effective strategy is to form an N-succinimidyl (NHS) carbonate. This activated intermediate reacts efficiently with primary amines under mild conditions to form a stable carbamate linkage.

Objective: To synthesize (4-Fluoro-5-methoxy-2-nitrophenyl)methyl N-succinimidyl carbonate.

Materials:

  • (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-Fluoro-5-methoxy-2-nitrophenyl)methanol (1.0 eq) in anhydrous DCM.

  • Addition of DSC: To the stirred solution, add N,N'-Disuccinimidyl carbonate (DSC) (1.1 to 1.5 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (TEA) (1.2 to 1.5 eq) dropwise. Causality Note: The base is crucial for deprotonating the alcohol, allowing it to attack the highly electrophilic carbonyl carbon of DSC. Adding it slowly at 0 °C controls the reaction rate and minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. The starting alcohol should be consumed, and a new, higher-Rf spot corresponding to the product should appear.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes unreacted DSC and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure activated linker as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation to an Amine-Containing Substrate

This protocol describes the general procedure for linking the activated NHS carbonate to a molecule containing a primary amine, such as a peptide, protein, or amine-functionalized surface.

Objective: To form a photocleavable carbamate linkage between the linker and a target molecule.

Materials:

  • Activated Linker from Protocol 1

  • Amine-containing substrate (e.g., Lysine side chain in a peptide)

  • Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A non-nucleophilic base like DIPEA (optional, depending on the substrate's salt form)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine-containing substrate in the chosen anhydrous solvent. If the substrate is a salt (e.g., a peptide trifluoroacetate salt), add 1.5-2.0 eq of DIPEA to neutralize it and free the amine.

  • Linker Addition: Dissolve the activated linker (1.1 to 1.5 eq) in a minimal amount of the same solvent and add it to the substrate solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction is typically complete when the N-hydroxysuccinimide (NHS) byproduct is released.

  • Monitoring and Purification: Monitor the reaction by an appropriate method (e.g., LC-MS for soluble molecules). Upon completion, purify the conjugate using a method suitable for the substrate, such as HPLC for peptides or dialysis for proteins.

Diagram 2: Activation and Conjugation Reaction Scheme This diagram shows the chemical transformation from the starting alcohol to the final amine-conjugated product.

G compound_a (Starting Alcohol) reagents_1 + DSC, TEA in DCM compound_b (Activated NHS Carbonate) reagents_2 + R-NH₂ in DMF compound_c (Conjugated Product) reagents_1->compound_b reagents_2->compound_c

Protocol 3: Photocleavage and Substrate Release

The final step is the light-triggered release of the conjugated molecule. The optimal conditions depend on the specific conjugate and the experimental setup.

Objective: To cleave the linker and release the target molecule using UV light.

Materials & Instrumentation:

  • Purified conjugate from Protocol 2

  • Appropriate buffer or solvent (e.g., PBS for biological samples, methanol for small molecules)

  • UV lamp or LED light source with a peak output around 365 nm

  • Quartz cuvette or appropriate transparent vessel

  • Analytical instrument for verifying cleavage (e.g., HPLC, MS, fluorescence plate reader)

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the conjugate in a suitable solvent to a known concentration. The solvent should be transparent at the irradiation wavelength.

  • Irradiation: Place the sample in the quartz vessel and expose it to a 365 nm light source. The duration and intensity of the light will determine the cleavage efficiency.[3] A typical starting point is 5-30 minutes. Insight: It is advisable to perform a time-course experiment to determine the optimal irradiation time for maximal cleavage with minimal photodamage to the target molecule.

  • Analysis: Analyze the irradiated sample to quantify the released substrate and any remaining conjugate. HPLC is an excellent tool for this, as the starting material and products will have different retention times.[3]

Table 1: Typical Photocleavage Parameters

ParameterRecommended RangeNotes
Wavelength 340 - 370 nm365 nm is a common, effective, and often less damaging wavelength.
Solvent Aqueous buffers, MeOH, ACNMust be transparent at the irradiation wavelength.
Irradiation Time 5 - 60 minutesHighly dependent on light intensity, concentration, and quantum yield.
Temperature Room TemperatureReactions are not highly temperature-dependent.
Cleavage Efficiency >90%Can be optimized by adjusting light dose (intensity x time).[3]

Applications and Considerations

This photocleavable linker system is highly versatile and finds use in numerous advanced applications.

  • Drug Delivery: Payloads can be attached to carrier molecules (e.g., nanoparticles, antibodies) and released at a specific site by applying light.[6]

  • Proteomics and Chemical Biology: Used to create light-releasable affinity probes or to study protein interactions with temporal control.[7][8]

  • Surface Chemistry: Allows for the dynamic modification of surface properties, such as controlling cell adhesion on a substrate.[6]

Troubleshooting:

  • Incomplete Cleavage: Increase irradiation time or light intensity. Ensure the solvent is not absorbing the UV light. Deoxygenating the solution can sometimes improve yields by preventing side reactions with excited states.

  • Substrate Damage: The nitroso-aldehyde byproduct can sometimes react with nucleophiles.[9] If this is a concern, consider adding a "scavenger" reagent, such as an aniline or semicarbazide, to trap the byproduct. Alternatively, reduce the light dose to the minimum required for sufficient cleavage.

  • Low Conjugation Yield: Ensure the amine substrate is fully neutralized and free. Check the activity of the NHS-activated linker, which can slowly hydrolyze if exposed to moisture.

References

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Klan, P., Solomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(49), 16147–16159. Retrieved from [Link]

  • Ju, J., Li, Z., & Russo, J. J. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Nucleic Acids Research, 35(5), 1555–1562. Retrieved from [Link]

  • Šebej, P., Šolomek, T., Hroudná, L., Brancová, P., & Klán, P. (2009). Photochemistry of 2-Nitrobenzylidene Acetals. The Journal of Organic Chemistry, 74(22), 8647–8658. Retrieved from [Link]

  • Papageorgiou, G., Corrie, J. E., & Ogden, D. C. (2004). ortho-Nitrobenzyl Photolabile Protecting Groups: Application to Two-photon Responsive Caged Compounds and Mechanistic New Insights. Journal of the American Chemical Society, 126(49), 16147-16159*. Note: This seems to be a conflated reference in the search results, the correct link points to Klan, P. et al. as in[4]. A general search for similar topics can be done on the journal's website.

  • Van der Veken, P., Tondi, D., & Verhelst, S. L. (2021). Cleavable linkers and their application in MS-based target identification. Molecular Omics, 17(2), 197-209. Retrieved from [Link]

  • Gautier, A., Deiters, A., & Chin, J. W. (2021). Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials. ACS Central Science, 7(8), 1363–1371. Retrieved from [Link]

  • Verhelst, S. L. (2017). Cleavable Linkers in Chemical Proteomics Applications. Methods in Molecular Biology, 1491, 185–203. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Procter, D. J., & Campbell, I. B. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • LifeTein. (n.d.). Photocleavable Linker [LTF-003]. Retrieved from [Link]

  • Science Robotics. (n.d.). Multifunctional surface microrollers for targeted cargo delivery in physiological blood flow. Note: This is an application example cited by a vendor[10]; direct access to the article may require a subscription.

  • Humana Press. (2004). Bioconjugation Protocols. Retrieved from [Link]

  • Gong, T., et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

Introduction: Accelerating Aromatic Synthesis with Microwave Irradiation In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. Nitroaromatic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Aromatic Synthesis with Microwave Irradiation

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. Nitroaromatic compounds, such as (4-Fluoro-5-methoxy-2-nitrophenyl)methanol, are valuable intermediates due to the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups.[1] The strategic placement of fluorine and methoxy substituents on the aromatic ring further enhances the potential for these molecules to serve as key building blocks in the synthesis of complex pharmaceutical agents.[2]

Traditionally, the synthesis of such substituted nitroaromatics involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions, often leading to higher yields and purities.[3][4][5][6] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, a process known as dielectric heating.[5][6][7] This application note provides a detailed protocol for the microwave-assisted synthesis of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol, offering researchers a rapid and efficient alternative to conventional methods.

The primary mechanism of microwave heating involves the interaction of the oscillating electric field of the microwaves with polar molecules in the reaction mixture.[5][7] This interaction causes the polar molecules to rapidly align and realign with the changing field, generating heat through molecular friction. This volumetric and instantaneous heating is fundamentally different from conventional heating, which relies on slower conduction and convection processes.[3][5] The benefits of this rapid heating include significantly reduced reaction times, often from hours to minutes, and improved reaction outcomes.[8][9]

Causality Behind Experimental Choices: Why Microwave Synthesis?

The choice to employ microwave-assisted synthesis for the preparation of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol is grounded in several key scientific principles that offer distinct advantages over traditional heating methods:

  • Enhanced Reaction Rates: Microwave irradiation can dramatically accelerate reaction rates, often by orders of magnitude.[5][8] This is attributed to the rapid and efficient energy transfer directly to the polar reactants and solvent molecules, allowing for a rapid increase in temperature.

  • Improved Yields and Purity: The uniform and rapid heating provided by microwaves minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional heating.[3][4] This often translates to higher isolated yields of the desired product and simplified purification procedures.

  • Solvent Efficiency and Green Chemistry: Microwave synthesis often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[3][6] The rapid reaction times also contribute to a significant reduction in energy consumption.

  • Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.[3]

For the synthesis of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol, a polar molecule in a polar solvent, microwave irradiation is expected to be particularly effective in driving the reaction to completion in a fraction of the time required by conventional methods.

Experimental Protocol: Microwave-Assisted Synthesis of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens should never be used for chemical synthesis due to the lack of safety features and the risk of explosion. [10][11]

Materials and Reagents:
ReagentCAS NumberMolecular FormulaPuritySupplier
4-Fluoro-5-methoxy-2-nitrobenzaldehyde136240-62-9C₈H₆FNO₄>98%Commercially Available
Sodium borohydride (NaBH₄)16940-66-2NaBH₄>98%Commercially Available
Methanol (MeOH)67-56-1CH₄OAnhydrousCommercially Available
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9NH₄Cl-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄>99.5%Commercially Available
Step-by-Step Methodology:
  • Reaction Setup:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-fluoro-5-methoxy-2-nitrobenzaldehyde (1.0 g, 5.02 mmol).

    • Add anhydrous methanol (5 mL) to dissolve the aldehyde. Stir the mixture until a clear solution is obtained.

    • Carefully add sodium borohydride (0.19 g, 5.02 mmol) portion-wise to the stirred solution at room temperature. A slight effervescence may be observed.

    • Once the addition is complete, securely cap the microwave vial.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 80 °C

      • Reaction Time: 5 minutes

      • Power: Dynamic (the instrument will automatically adjust the power to maintain the set temperature)

      • Stirring: On

    • Initiate the microwave irradiation sequence. The reaction will be monitored for temperature and pressure by the instrument's sensors.

  • Work-up and Isolation:

    • After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.[12]

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude (4-Fluoro-5-methoxy-2-nitrophenyl)methanol can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a solid.

Expected Results and Data Presentation:
ParameterConventional Method (Estimated)Microwave-Assisted Method
Reaction Time 2-4 hours5 minutes
Temperature Reflux (approx. 65 °C)80 °C
Yield ~70-80%>90%
Purity GoodExcellent

Note: Data for the conventional method is estimated based on similar reductions of aromatic aldehydes.

Safety Considerations for Microwave Synthesis

  • Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis.[10][11] These instruments have built-in safety features to monitor and control temperature and pressure.

  • Pressure Management: Be aware that heating solvents above their boiling points in a sealed vessel will generate pressure.[12] Use appropriate reaction vessels certified for the expected pressures.

  • Exothermic Reactions: Exercise caution with potentially exothermic reactions. The rapid heating from microwaves can accelerate heat release.[10] Start with small-scale reactions to assess the reaction profile.

  • Solvent Choice: Select solvents with a moderate to high dielectric constant for efficient microwave absorption.[8][11] Be aware of the boiling points and pressure generation of your chosen solvent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing any chemical synthesis.

Workflow Visualization

Microwave_Synthesis_Workflow reactant Reactants: 4-Fluoro-5-methoxy-2-nitrobenzaldehyde Sodium Borohydride Methanol setup Reaction Setup: Dissolve reactants in MeOH in a microwave vial reactant->setup microwave Microwave Irradiation: 80 °C, 5 min setup->microwave Seal vial workup Work-up: Quench with NH4Cl (aq) Extract with DCM microwave->workup Cool and open purification Purification: Column Chromatography workup->purification product Product: (4-Fluoro-5-methoxy-2-nitrophenyl)methanol purification->product

Caption: Workflow for the microwave-assisted synthesis of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol.

Conclusion and Future Perspectives

This application note details a rapid, efficient, and high-yielding protocol for the microwave-assisted synthesis of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol. By leveraging the principles of microwave heating, this method offers a significant improvement over traditional synthetic approaches, aligning with the modern demands for speed and efficiency in drug discovery and development. The protocol is designed to be a robust and reproducible starting point for researchers, with the potential for further optimization and scale-up. Future work could explore the use of alternative reducing agents or solvent systems to further enhance the green credentials of this synthesis. The continued adoption of microwave-assisted technologies will undoubtedly play a crucial role in accelerating the discovery of new chemical entities with therapeutic potential.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture. PMC. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. ZORA. [Link]

  • Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ResearchGate. [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

Technical Support Center: Optimization of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol Synthesis Executive Summary Target Molecule: (4-Fluoro-5-methoxy-2-nitrophenyl)methanol Primary Application: Intermediate for EGFR/Tyro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol Synthesis

Executive Summary

Target Molecule: (4-Fluoro-5-methoxy-2-nitrophenyl)methanol Primary Application: Intermediate for EGFR/Tyrosine Kinase Inhibitors (e.g., Osimertinib analogs).[1] Critical Challenge: Chemoselective reduction of the carboxylic acid precursor (4-Fluoro-5-methoxy-2-nitrobenzoic acid) without reducing the sensitive ortho-nitro group or displacing the aryl fluoride.

This guide addresses the specific yield-killing bottlenecks in this synthesis: over-reduction (aniline formation) , boron-complex retention , and regio-isomeric impurities .[1]

Part 1: The Synthetic Workflow & Logic

The most robust route to this alcohol is the chemoselective reduction of 4-Fluoro-5-methoxy-2-nitrobenzoic acid .[1] While direct nitration of the alcohol is possible, it often suffers from oxidation of the alcohol group or poor regioselectivity.

Synthesis Pathway Diagram

SynthesisWorkflow Start Precursor: 4-Fluoro-5-methoxy- 2-nitrobenzoic acid Reagent Reagent Choice: BH3·THF or ClCOOEt/NaBH4 Start->Reagent Activation Intermediate Intermediate: Boron-Benzyl Complex Reagent->Intermediate Reduction (0°C) Impurity1 Impurity A: Aniline Derivative (Over-reduction) Reagent->Impurity1 T > 25°C Quench Critical Step: Methanol Reflux (Break Complex) Intermediate->Quench Hydrolysis Product Target: (4-Fluoro-5-methoxy- 2-nitrophenyl)methanol Quench->Product Isolation

Caption: Logical flow for chemoselective reduction. Note the critical "Quench" step required to release the alcohol from the boron complex.[1]

Part 2: Troubleshooting & Optimization Protocols

Scenario A: "I am seeing the amine byproduct (Aniline) in my LC-MS."

Diagnosis: Loss of Chemoselectivity.[1] The nitro group at the ortho position is highly susceptible to reduction, especially if the reaction temperature spikes or if the hydride source is too aggressive. While Borane (BH3) is generally selective for acids, ortho-nitro groups can facilitate internal hydride transfer, leading to amines .[1]

Corrective Protocol: The Mixed Anhydride Method Switch from Borane to a two-step "One Pot" activation/reduction.[1] This method is milder and nearly incapable of reducing the nitro group.[1]

  • Activation: Dissolve 4-Fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq) in dry THF at 0°C. Add Triethylamine (1.1 eq) followed by Ethyl Chloroformate (1.1 eq). Stir for 30 mins. Result: Formation of mixed anhydride.[1][2]

  • Filtration (Optional): Remove the precipitated triethylamine hydrochloride salts for cleaner workup.

  • Reduction: Cool to -10°C. Add Sodium Borohydride (NaBH4, 2.5 eq) in one portion, followed by dropwise addition of Methanol (excess) over 30 mins.

  • Mechanism: NaBH4 reduces the mixed anhydride to the alcohol but is too weak to attack the nitro group under these conditions.[1]

Scenario B: "My yield is low (<50%), and the product is a sticky oil/gum."

Diagnosis: Boron Complex Retention. Benzyl alcohols generated via Borane reduction form stable borate esters (R-CH2-O-B).[1] If the quench is too mild (e.g., just adding water), the boron "holds" the product in the aqueous phase or as a non-polar gum, lowering isolated yield .

Corrective Protocol: The Methanol Reflux

  • Quench: After the reaction is complete, carefully add Methanol (not water) dropwise until gas evolution ceases.

  • Reflux: Heat the reaction mixture to reflux for 1 hour. This converts the stable product-borane complex into volatile Trimethyl Borate (B(OMe)3).[1]

  • Evaporation: Rotovap the solvent. Add fresh Methanol and rotovap again (repeat 2x). This "azeotropes" away the boron.[1]

  • Result: The residue will be the free alcohol, which should crystallize or purify easily.[1]

Scenario C: "The reaction stalls; Starting Material (Acid) remains."

Diagnosis: Reagent Decomposition. BH3·THF is notoriously unstable.[1] If the bottle has been opened frequently, the concentration is likely <1.0 M. Moisture hydrolyzes borane to Boric Acid, which is inactive.

Validation Test:

  • Take 1 mL of your BH3 reagent and add it to 1 mL of dry MeOH.[1] Vigorous bubbling (H2 gas) indicates active reagent. No bubbles = Dead reagent.[1]

  • Recommendation: Switch to BH3·DMS (Dimethyl Sulfide) .[1] It is much more stable (10 M conc) and reliable, though odorous. Use 1.5 - 2.0 equivalents.

Part 3: Optimized Standard Operating Procedure (SOP)

Method: Borane-Dimethyl Sulfide (BH3[1][3]·DMS) Reduction Scale: 10g Basis Expected Yield: 85-92%[1]

StepOperationCritical Parameter
1. Setup Charge 4-Fluoro-5-methoxy-2-nitrobenzoic acid (10g) and Dry THF (100 mL) into a flask under N2.Moisture content <0.05%.[1] Water kills the catalyst.[1]
2. Addition Cool to 0°C .[1][4] Add BH3·DMS (2.0 M in THF, 1.5 eq) dropwise over 20 mins.Exotherm Control: Keep T < 5°C. High T triggers nitro reduction.[1]
3. Reaction Allow to warm to Room Temperature (20-25°C) . Stir for 4-6 hours.Monitor by TLC/HPLC. Do not heat.
4. Quench Cool to 0°C. Add Methanol (30 mL) dropwise.Caution: Massive H2 evolution.[1] Vent properly.
5. Cleavage Reflux the mixture at 65°C for 60 minutes.Essential to break borate esters.
6.[1] Workup Concentrate in vacuo. Redissolve in EtOAc. Wash with sat.[1][5][6] NaHCO3 and Brine.[1][6]Neutralizes any residual boric acid.[1]

Part 4: FAQ - Technical Nuances

Q: Can I use LiAlH4 (LAH) to improve conversion? A: Absolutely not. LAH is a non-selective, hard nucleophile. It will reduce the nitro group to an amine (aniline) or an azo-compound almost instantly.[1] Stick to Borane or NaBH4/Mixed Anhydride.[1]

Q: Is the 4-Fluoro substituent stable during this reduction? A: Yes. Aryl fluorides are generally stable to hydride reduction conditions (BH3 or NaBH4). They are only labile under Nucleophilic Aromatic Substitution (SNAr) conditions (e.g., heating with methoxide), which are not present here.

Q: Why is the "2-nitro" isomer specifically difficult? A: The 2-nitro group provides steric hindrance to the carboxylic acid (ortho-effect) and can electronically interact with the intermediate.[1] This makes the rate of reduction slower than the para-isomer, tempting chemists to apply heat.[1] Resist the urge to heat , as this activates the nitro reduction pathway .

References

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds using simple borane-THF.[1][7] Retrieved from

  • Common Organic Chemistry. (n.d.).[1] Borane-Tetrahydrofuran (BH3-THF) Preparation & Usage.[1][3][7] Retrieved from [1]

  • BenchChem. (n.d.).[1] 2-Fluoro-5-methoxy-4-nitrobenzoic acid Structure and Reactivity. Retrieved from [1]

  • Google Patents. (2018).[1] WO2018207120 - Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.[1][8] (Contextual reference for nitro-precursor handling). Retrieved from [1]

  • ResearchGate. (2013).[1] How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from

Sources

Optimization

Purification strategies for (4-Fluoro-5-methoxy-2-nitrophenyl)methanol intermediates

The following technical guide serves as a centralized support resource for the purification of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol , a critical pharmacophore often utilized in the synthesis of third-generation EGF...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for the purification of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol , a critical pharmacophore often utilized in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs).

This guide synthesizes field-proven protocols with mechanistic insights to ensure high-purity isolation while mitigating the safety risks associated with nitro-aromatic intermediates.

Executive Summary
  • Compound : (4-Fluoro-5-methoxy-2-nitrophenyl)methanol[1][2][3]

  • Primary Application : Precursor for indole cyclization or aniline formation in kinase inhibitor synthesis.

  • Key Challenges : Regioisomer separation, thermal instability of the nitro group, and "oiling out" during crystallization.

  • Target Purity : >98.5% (HPLC) for downstream GMP compatibility.

Module 1: Critical Safety & Handling

⚠️ WARNING: Energetic Intermediate Like many nitro-aromatics, this compound possesses significant decomposition energy.

  • Thermal Limit : Do not heat crude residues above 60°C without solvent. Differential Scanning Calorimetry (DSC) data for similar nitro-benzyl alcohols suggests exotherms onset >180°C, but trace impurities (acids/bases) can lower this threshold significantly.

  • Light Sensitivity : The benzyl alcohol moiety ortho to a nitro group is susceptible to photo-oxidation (nitro-benzyl rearrangement). Store in amber glass.

Module 2: Purification Strategy A – Crystallization (Preferred)

Best for: Scaling up (>10g) and removing inorganic salts/polar impurities.

The "Dual-Solvent Displacement" Protocol This method relies on the high solubility of the compound in ethyl acetate (EtOAc) and its insolubility in heptane.

Step-by-Step Protocol:

  • Dissolution : Dissolve the crude orange/yellow solid in EtOAc (3 vol) at 45–50°C.

    • Note: If the solution is cloudy, filter hot through a Celite pad to remove inorganic salts (borohydride residues).

  • Concentration : Concentrate the filtrate under reduced pressure until the volume is reduced to ~1.5 vol .

    • Why? This removes trace water which causes "oiling out."

  • Seeding : Cool to 40°C. Add seed crystals (0.1 wt%) if available.

  • Anti-Solvent Addition : Slowly add n-Heptane (or Hexanes) (4 vol) dropwise over 1 hour while stirring at 40°C.

    • Critical: Do not add cold heptane rapidly; this shocks the system into amorphous precipitation.

  • Cooling Ramp :

    • 40°C → 25°C over 2 hours.

    • 25°C → 0–5°C over 1 hour.[4]

    • Hold at 0°C for 2 hours.

  • Isolation : Filter the pale yellow solid. Wash the cake with cold 1:4 EtOAc:Heptane.

Expected Yield : 85–92% recovery. Purity Boost : Typically upgrades 90% crude → >98% pure.

Module 3: Purification Strategy B – Flash Chromatography

Best for: Removing regioisomers (e.g., 6-nitro isomer) or unreacted starting material.

Stationary Phase : Silica Gel (230–400 mesh). Mobile Phase : Hexanes / Ethyl Acetate.[5]

Gradient StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 90:10Column conditioning
Load DCM (minimal volume)Load sample
Elution 1 85:15Non-polar impurities (Bis-nitrated byproducts)
Elution 2 70:30Target Compound (Main Peak)
Elution 3 50:50Polar impurities (Diols, Amino-alcohols)

Scientist’s Note : The nitro group makes the compound slightly deactivated on silica. If the peak tails, add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica, preventing decomposition.

Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Root Cause : Presence of residual solvent (DCM/THF) or too rapid cooling. Solution :

  • Re-dissolve the oil in fresh EtOAc.

  • Evaporate to dryness to form a foam (removes trapped solvents).

  • Use Isopropyl Alcohol (IPA) / Water system instead.

    • Dissolve in IPA (3 vol) at 60°C.

    • Add Water (1 vol) dropwise until persistent turbidity.

    • Cool slowly.[4] This system is more robust against oiling.

Q2: The solid has a reddish/pink hue. Is it degraded?

Analysis : This indicates the presence of azo-impurities or trace anilines (from over-reduction of the nitro group). Fix :

  • Dissolve in EtOAc.

  • Wash with 1M HCl (removes basic aniline impurities).

  • Treat the organic layer with Activated Charcoal (5 wt%) for 30 mins at 40°C.

  • Filter and recrystallize.[4] The color should return to pale yellow/off-white.

Q3: I see a persistent impurity at RRT 0.95 (just before main peak).

Identification : This is likely the regioisomer (4-Fluoro-3-methoxy-6-nitrophenyl)methanol, formed if the nitration was not perfectly selective. Strategy : Crystallization is often ineffective for isomers with similar lattice energies. You must use chromatography (Module 3) with a shallower gradient (e.g., 0-20% EtOAc over 20 CV).

Module 5: Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying crude (4-Fluoro-5-methoxy-2-nitrophenyl)methanol.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 90% No Regioisomers CheckPurity->HighPurity Clean Profile LowPurity Purity < 90% OR Regioisomers Present CheckPurity->LowPurity Complex Profile Cryst Crystallization (EtOAc / Heptane) HighPurity->Cryst Column Flash Chromatography (Hex / EtOAc Gradient) LowPurity->Column OilOut Issue: Oiling Out? Cryst->OilOut Final Pure Solid (>98.5% HPLC) Column->Final SwitchSolvent Switch to IPA / Water Slow Cooling OilOut->SwitchSolvent Yes OilOut->Final No SwitchSolvent->Final

Caption: Decision matrix for selecting between crystallization and chromatography based on crude purity profile.

Module 6: Analytical Specifications

To validate the success of your purification, compare against these standard metrics:

TestAcceptance CriteriaMethod Note
Appearance Pale yellow to off-white crystalline solidVisual inspection
HPLC Purity ≥ 98.5% areaC18 Column, ACN/Water (0.1% TFA)
1H NMR Conforms to structureVerify singlet at ~5.0 ppm (-CH2OH)
Melting Point 144°C – 151°CSharp range indicates high purity
Residual Solvent < 5000 ppm (EtOAc/Heptane)GC-HS (Headspace)
References
  • Preparation of 4-fluoro-2-methoxy-5-nitroaniline . World Intellectual Property Organization, WO2018207120. (Describes the nitro-aromatic precursors and crystallization techniques).

  • Safety Data Sheet: 4-Fluoro-2-methoxy-5-nitroaniline . Sigma-Aldrich.[6] (Provides safety and physical property baselines for this class of compounds).

  • Synthesis of Fluoromethanol and Derivatives . BenchChem Technical Guide. (General handling of fluorinated benzyl alcohols).

  • Purification of Nitrobenzyl Alcohols . GuideChem. (Protocols for reducing nitro-aldehydes and working up the resulting alcohols).[5]

Sources

Troubleshooting

Technical Support Center: Maximizing the Stability of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

Welcome to our dedicated technical support guide for (4-Fluoro-5-methoxy-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for (4-Fluoro-5-methoxy-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound throughout your experiments. Here, we provide in-depth, field-proven insights into optimal storage conditions, potential degradation pathways, and troubleshooting common stability issues. Our recommendations are grounded in the fundamental principles of organic chemistry and data from closely related analogs.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for solid (4-Fluoro-5-methoxy-2-nitrophenyl)methanol?

A1: To maximize the shelf-life of solid (4-Fluoro-5-methoxy-2-nitrophenyl)methanol, it should be stored in a cool, dry, and dark environment. Based on safety data for structurally similar compounds like 4-fluoro-2-methoxy-5-nitroaniline, refrigerated storage is recommended. The container should be tightly sealed to prevent moisture absorption and stored in a well-ventilated area.[1][2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.

Q2: How should I store solutions of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol?

A2: Solutions are generally more susceptible to degradation than the solid compound. If you must store the compound in solution, use a dry, aprotic solvent and store it at a low temperature (refrigerated or frozen). Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil. Before sealing, purge the headspace with an inert gas to remove oxygen. It is highly recommended to prepare solutions fresh for each experiment to avoid potential degradation.

Q3: Is (4-Fluoro-5-methoxy-2-nitrophenyl)methanol sensitive to light?

A3: Yes, compounds containing a 2-nitrobenzyl moiety are known to be photolabile.[3][4] Exposure to UV light can induce a photo-rearrangement to form a 2-nitrosobenzaldehyde derivative.[3] Therefore, it is crucial to protect the compound, both in solid form and in solution, from light sources.

Q4: What are the known incompatibilities for this compound?

A4: Based on the general reactivity of nitroaromatic compounds, (4-Fluoro-5-methoxy-2-nitrophenyl)methanol should be stored away from strong oxidizing agents, strong reducing agents, and strong bases. Contact with incompatible materials can lead to vigorous reactions and decomposition.

Summary of Recommended Storage Conditions
ConditionSolid FormSolution FormRationale
Temperature Refrigerated (2-8 °C)Frozen (≤ -20 °C)Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Inert gas (Argon/Nitrogen)Inert gas (Argon/Nitrogen)Prevents oxidation.
Light Protected from light (Amber vial/foil)Protected from light (Amber vial/foil)Prevents photodegradation common in 2-nitrobenzyl compounds.[3][4]
Moisture Tightly sealed container with desiccantDry solvent, tightly sealedPrevents hydrolysis and moisture-mediated degradation.

Troubleshooting Guide for Stability Issues

This section addresses common problems that may arise during the use of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol, helping you to identify the root cause and take corrective action.

Q5: My sample has developed a yellow or brownish color over time. What does this indicate?

A5: Discoloration often suggests the formation of degradation products. The 2-nitro group can be reduced to form colored nitroso or amino compounds, especially if exposed to reducing agents or certain metals. Photodegradation can also lead to colored byproducts. It is recommended to verify the purity of the discolored sample by an appropriate analytical method (e.g., HPLC, LC-MS) before use.

Q6: I am observing unexpected peaks in my analytical chromatogram (HPLC/LC-MS). What could be the cause?

A6: The appearance of new peaks is a strong indicator of degradation. The potential degradation pathways include oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid, or photorearrangement of the 2-nitrobenzyl group. Review your storage and handling procedures to ensure the compound has not been exposed to light, elevated temperatures, or incompatible chemicals.

Q7: My experimental results are inconsistent. Could this be related to the stability of the compound?

A7: Yes, inconsistent results can be a consequence of using a partially degraded compound. If the concentration of the active compound has decreased or if degradation products are interfering with your assay, variability in results is likely. It is crucial to use a sample of known purity and to handle it under conditions that prevent degradation during the experiment.

Decision-Making Workflow for Stability Issues

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Results or Unexpected Observations check_purity Verify Purity (e.g., HPLC, LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_storage Review Storage Conditions: - Temperature (Cool?) - Light (Protected?) - Atmosphere (Inert?) is_pure->review_storage No use_compound Proceed with Experiment is_pure->use_compound Yes review_handling Review Experimental Protocol: - Solvent Purity? - Incompatible Reagents? - Exposure to Light/Heat? review_storage->review_handling implement_changes Implement Corrective Actions: - Optimize Storage - Refine Protocol review_handling->implement_changes discard_compound Discard and Use a Fresh, Pure Sample implement_changes->discard_compound

Caption: A decision-making workflow to troubleshoot potential stability issues with (4-Fluoro-5-methoxy-2-nitrophenyl)methanol.

Understanding the Chemistry of Stability

The stability of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol is influenced by the interplay of its functional groups: the 2-nitro group, the 4-fluoro substituent, the 5-methoxy group, and the benzyl alcohol moiety.

  • 2-Nitro Group: This electron-withdrawing group makes the aromatic ring electron-deficient. While it confers stability against oxidative degradation, it can be susceptible to reduction. The ortho position to the benzyl alcohol also makes it prone to photochemical rearrangement.[3][4]

  • 4-Fluoro Group: The carbon-fluorine bond is very strong, which generally enhances the metabolic and thermal stability of the molecule.[5][6]

  • 5-Methoxy Group: As an electron-donating group, it can influence the electronic properties of the aromatic ring.

  • Benzyl Alcohol: The hydroxyl group can be oxidized to an aldehyde and further to a carboxylic acid.

Potential Degradation Pathways

degradation_pathways Potential Degradation Pathways main_compound (4-Fluoro-5-methoxy-2-nitrophenyl)methanol CH₂OH NO₂ photodegradation 2-Nitrosobenzaldehyde derivative CHO NO main_compound->photodegradation Light (UV) oxidation_aldehyde 4-Fluoro-5-methoxy-2-nitrobenzaldehyde CHO NO₂ main_compound->oxidation_aldehyde Oxidizing Agents reduction 2-Amino-4-fluoro-5-methoxyphenyl)methanol CH₂OH NH₂ main_compound->reduction Reducing Agents oxidation_acid 4-Fluoro-5-methoxy-2-nitrobenzoic acid COOH NO₂ oxidation_aldehyde->oxidation_acid Further Oxidation

Caption: A diagram illustrating the potential degradation pathways for (4-Fluoro-5-methoxy-2-nitrophenyl)methanol.

References

  • Corrie, J. E. T., et al. (2003). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Journal of the American Chemical Society, 125(28), 8546-8554.
  • DiMagno, S. G., et al. (2006). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. Industrial & Engineering Chemistry Research, 45(15), 5175-5182.
  • Fernando, S., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(20), 13866-13876.
  • Givens, R. S., & Kotala, M. B. (2009). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 131(43), 15795-15804.
  • He, Y., et al. (2021). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity.
  • Janicki, S. Z., & Yates, K. (1994). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 72(9), 2076-2086.
  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2022). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Mohammadi, A., et al. (2016). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry, 123, 1469-1476.
  • Agilent Technologies, Inc. (2024, August 23). Methanol - Safety Data Sheet. Retrieved from [Link]

  • Nakayama, T., et al. (2012). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. The Journal of Physical Chemistry A, 116(25), 6465-6473.
  • PubChem. (n.d.). (2-Fluoro-5-nitrophenyl)methanol. Retrieved from [Link]

  • Delaittre, G., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723-1736.
  • Fernando, S., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(2), 1045-1055.
  • Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • Methanex. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Fernando, S., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Ota, E., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
  • Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Propellants, Explosives, Pyrotechnics, 28(2), 55-68.
  • Gandeepan, P., & Rajamalli, P. (2019). Competition reaction between electron‐donating and withdrawing benzyl alcohols. Chemistry – An Asian Journal, 14(24), 4663-4667.
  • Zhang, Y., et al. (2024). A mitigation strategy for the thermal stability threshold of nitrocellulose with additives.
  • PubChem. (n.d.). 4-Nitrophenyl 3-methoxybenzoate. Retrieved from [Link]

  • Methanol Institute. (n.d.). Compatibility of Elastomers in Neat Methanol Service. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Photocleavage Rates: 4-Fluoro- vs. 4,5-Dimethoxy-Substituted Nitrobenzyl Protecting Groups

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of photolabile protecting groups (PPGs), the ortho-nitrobenzyl scaffold stands as a cornerstone for the light-mediated releas...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of photolabile protecting groups (PPGs), the ortho-nitrobenzyl scaffold stands as a cornerstone for the light-mediated release of bioactive molecules. The ability to precisely control the timing and location of drug activation or molecular signaling has revolutionized experimental biology and pharmacology. The efficacy of these "caged" compounds hinges on the photochemical properties of the nitrobenzyl chromophore, which can be finely tuned through aromatic substitution. This guide provides an in-depth comparison of two common variants: the 4-fluoro-2-nitrobenzyl and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting groups, offering experimental insights to guide the rational selection of a PPG for your research needs.

The Underlying Mechanism: A Norrish Type II Photoreaction

The photocleavage of o-nitrobenzyl derivatives is initiated by the absorption of a photon, typically in the UV-A range, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, a process characteristic of a Norrish Type II reaction.[1][2] This initial step forms a transient aci-nitro intermediate. Subsequent electronic rearrangement and hydrolysis result in the cleavage of the benzylic carbon-heteroatom bond, releasing the caged molecule and a nitrosobenzaldehyde byproduct.[2][3] The efficiency of this process is quantified by the photocleavage quantum yield (Φu), which represents the fraction of absorbed photons that result in the cleavage of the protecting group.

Selecting Your Photolabile Protecting Group: A Logic Flow

The choice between different PPGs is dictated by the specific requirements of the experiment, including the desired wavelength of activation, the required speed of release, and the chemical nature of the molecule to be caged. The following diagram illustrates a simplified decision-making workflow for selecting an appropriate photolabile protecting group.

PPG_Selection cluster_0 Experimental Requirements cluster_1 PPG Properties cluster_2 Decision Requirement Define Experimental Needs (Wavelength, Speed, Molecule) Properties Evaluate PPG Properties (λmax, Quantum Yield, Stability) Requirement->Properties Inform Selection Select Optimal PPG Properties->Selection Guide

Caption: Logical workflow for selecting a photolabile protecting group.

Head-to-Head Comparison: 4-Fluoro vs. 4,5-Dimethoxy Substitution

The electronic nature of substituents on the aromatic ring of the nitrobenzyl group can significantly influence its photophysical and photochemical properties. Electron-donating groups, such as methoxy substituents, are known to red-shift the absorption maximum (λmax) and can enhance the quantum yield. Conversely, electron-withdrawing groups, like fluorine, can have more complex effects.

Property4-Fluoro-2-nitrobenzyl4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Substitution Pattern Electron-withdrawingElectron-donating
Typical λmax ~320-350 nm~350-380 nm
Reported Quantum Yield (Φu) Data not readily available in direct comparison0.01 - 0.1 (highly dependent on leaving group)
Key Advantages Potentially higher stability in certain chemical environments.Red-shifted absorption, reducing potential for photodamage to biological samples. Generally higher quantum yields reported.
Considerations Shorter wavelength activation may be more phototoxic. Potentially lower photocleavage efficiency.Photolysis byproducts can be fluorescent, potentially interfering with imaging applications.[4]

Note: The quantum yield is highly dependent on the nature of the caged molecule (the leaving group). The values presented are indicative ranges.

While direct, side-by-side quantitative comparisons of the photocleavage quantum yields for 4-fluoro- and 4,5-dimethoxy-2-nitrobenzyl caged compounds under identical conditions are scarce in the literature, some general principles can be inferred. Studies on the effect of aromatic substituents on the photolysis kinetics of o-nitrobenzyl esters have shown that there is not a simple linear correlation with the electronic parameters (e.g., Hammett parameters) of the substituents.[2][3] This suggests that factors other than just the electron-donating or -withdrawing nature of the substituent, such as its position and potential influence on the excited state lifetime and decay pathways, play a crucial role.

The 4,5-dimethoxy substitution in the DMNB group is well-established to both red-shift the absorption spectrum and, in many cases, enhance the quantum yield of photocleavage compared to the unsubstituted nitrobenzyl group.[5] This makes the DMNB group a popular choice for biological applications where longer wavelength light is desirable to minimize cellular damage and improve tissue penetration.

For the 4-fluoro substitution, while its electron-withdrawing nature might be expected to decrease the rate of the initial hydrogen abstraction step, the overall effect on the quantum yield is not straightforward to predict without direct experimental data. It is plausible that the fluorine substituent could influence other steps in the photocleavage pathway, such as the lifetime of the aci-nitro intermediate.

Experimental Protocols

To facilitate the direct comparison and characterization of photolabile protecting groups in your own laboratory, we provide the following detailed experimental protocols.

Synthesis of Caged Compounds

The synthesis of caged compounds typically involves the reaction of the molecule of interest with an activated form of the photolabile protecting group, often the corresponding nitrobenzyl bromide.

General Procedure for Caging a Carboxylic Acid:

  • Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., DBU or cesium carbonate) to deprotonate the carboxylic acid.

  • Add a solution of the desired nitrobenzyl bromide (e.g., 4-fluoro-2-nitrobenzyl bromide or 4,5-dimethoxy-2-nitrobenzyl bromide) in the same solvent.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work up the reaction by partitioning between an organic solvent and water.

  • Purify the caged compound by column chromatography.

Experimental Workflow for Photocleavage Kinetics

The rate of photocleavage can be conveniently monitored by High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the starting caged compound and the released product over time.

Photocleavage_Workflow cluster_0 Sample Preparation cluster_1 Irradiation cluster_2 Analysis cluster_3 Data Processing Prep Prepare solution of caged compound in appropriate solvent Irradiate Irradiate with a monochromatic light source (e.g., LED) Prep->Irradiate Analyze Take aliquots at time intervals and analyze by HPLC Irradiate->Analyze Process Quantify peak areas and plot concentration vs. time Analyze->Process

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol

This document provides a detailed protocol for the safe handling and disposal of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol. As a substituted nitrophenol derivative, this compound requires careful management to mitigate...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol. As a substituted nitrophenol derivative, this compound requires careful management to mitigate risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities. The procedures outlined herein are based on established safety principles for hazardous chemical waste management and are designed to ensure regulatory compliance and operational safety.

Hazard Assessment and Chemical Profile

(4-Fluoro-5-methoxy-2-nitrophenyl)methanol is a nitroaromatic compound. While specific toxicological data for this exact molecule is not widely available, its structural motifs—a nitrophenyl group and a fluorinated aromatic ring—necessitate that it be handled as a hazardous substance.

  • Toxicity : Nitrophenols are generally classified as hazardous due to their toxicity.[1] They can be harmful if swallowed, inhaled, or if they come into contact with skin.[1][2] The presence of a nitro group can lead to the formation of methemoglobin in the body, which impairs oxygen transport.[2] Safety data for the closely related (5-Methoxy-2-nitrophenyl)methanol indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Environmental Hazard : Nitrophenols are recognized as environmental pollutants and are often toxic to aquatic life.[1][2] Their release into sewer systems or the environment must be strictly avoided.[2][4]

  • Reactivity : While stable under normal conditions, nitroaromatic compounds can be reactive. It is crucial to avoid contact with strong oxidizing agents, strong bases, and excessive heat.

Given these characteristics, (4-Fluoro-5-methoxy-2-nitrophenyl)methanol must be managed as regulated hazardous waste from the point of generation.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. All operations involving this compound, including weighing, transfers, and the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

The following table summarizes the minimum required PPE for handling (4-Fluoro-5-methoxy-2-nitrophenyl)methanol and its associated waste streams.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use[2]Full-coverage lab coat or chemical-resistant apronNot required if handled exclusively within a fume hood
Handling Solutions Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Full-coverage lab coatNot required if handled exclusively within a fume hood
Packaging Waste Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Full-coverage lab coatNot required if handled exclusively within a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apronAir-purifying respirator with appropriate cartridges for organic vapors/dusts[2]

Step-by-Step Disposal Protocol

Direct disposal of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol into sanitary sewers or general trash is strictly prohibited.[1] The universally recommended method for the final disposal of nitrophenols is high-temperature incineration by a licensed professional waste disposal service.[1][2][5] The following protocol details the in-lab procedures for safely accumulating and preparing this waste for pickup.

Phase 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Solid Waste : Collect unadulterated (4-Fluoro-5-methoxy-2-nitrophenyl)methanol powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.[6]

    • Rationale : Segregating solid waste prevents unintended reactions with liquid solvents and simplifies characterization for the disposal vendor.

  • Non-Halogenated Organic Solvent Waste : Collect solutions of the compound in solvents like methanol, ethanol, or acetone in a separate, compatible container. Do not mix with halogenated solvents (e.g., dichloromethane, chloroform).

    • Rationale : Many disposal facilities incinerate halogenated and non-halogenated solvents separately due to the corrosive and toxic byproducts (e.g., HCl) generated from burning chlorinated compounds.

  • Aqueous Waste : Collect dilute aqueous solutions containing (4-Fluoro-5-methoxy-2-nitrophenyl)methanol. Do not pour aqueous waste down the drain, as the compound is toxic to aquatic life.[2]

    • Rationale : Even at low concentrations, the compound poses an environmental risk.[7] Biological treatment at wastewater facilities may not be effective for nitrophenols.[5]

  • Sharps Waste : Any needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.

Phase 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for safe transport and disposal.

  • Select a Compatible Container : Use containers made of materials compatible with the waste type (e.g., HDPE or glass for solvents). The container must have a secure, tight-fitting lid.[8]

  • Keep Containers Closed : Hazardous waste containers must remain sealed except when actively adding waste.[8] This prevents the release of vapors and protects against spills.

  • Apply a Hazardous Waste Label : As soon as waste is first added, affix a completed hazardous waste label.[9] The label must include:

    • The words "Hazardous Waste".[6][9]

    • The full chemical name: "(4-Fluoro-5-methoxy-2-nitrophenyl)methanol" and any other components in the waste stream (e.g., Methanol). Avoid using abbreviations or chemical formulas.

    • The associated hazards (e.g., "Toxic," "Irritant").[6]

    • The date when waste was first accumulated in the container.

Phase 3: Arranging for Professional Disposal

Accumulated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[1][2] These services are equipped to transport and destroy the chemical waste in compliance with all local, state, and federal regulations. The primary disposal method will be controlled incineration.[5]

Waste Management Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing (4-Fluoro-5-methoxy-2-nitrophenyl)methanol.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Containerization & Segregation cluster_3 Final Disposal Path start Waste Containing (4-Fluoro-5-methoxy-2-nitrophenyl)methanol Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Solid Waste Container (Labeled: 'Toxic', 'Irritant') is_solid->solid_container Yes is_sharp Sharps? is_liquid->is_sharp No aqueous_container Aqueous Waste Container (Labeled: 'Toxic to Aquatic Life') is_liquid->aqueous_container Aqueous solvent_container Non-Halogenated Solvent Waste Container (Labeled: 'Flammable', 'Toxic') is_liquid->solvent_container Organic Solvent sharps_container Puncture-Proof Sharps Container (Labeled: 'Sharps', 'Toxic') is_sharp->sharps_container Yes disposal Arrange Pickup by Licensed Waste Disposal Service (for Incineration) solid_container->disposal aqueous_container->disposal solvent_container->disposal sharps_container->disposal

Caption: Waste disposal decision workflow for (4-Fluoro-5-methoxy-2-nitrophenyl)methanol.

Decontamination Procedures

All non-disposable items, such as glassware and spatulas, that come into contact with the compound must be decontaminated. Empty containers that held the pure compound must also be treated as hazardous waste.

  • Glassware and Equipment Decontamination :

    • Rinse the equipment three times with a suitable solvent (e.g., methanol or acetone).[6]

    • Collect all rinsate as hazardous waste in the appropriate solvent waste container.[6][10] This rinsate is considered contaminated and cannot be disposed of down the drain.

    • After the triple rinse, the equipment can be washed normally with soap and water.

  • Empty Container Disposal : Empty containers that held the pure substance must be disposed of as hazardous waste and should not be reused or placed in regular trash or recycling.[6][11] They should be sealed and provided to the waste disposal service along with other solid waste.

  • Spill Decontamination :

    • Evacuate non-essential personnel and ensure the area is well-ventilated.[2]

    • Wearing the appropriate PPE (see table), contain the spill with an inert absorbent material like sand or vermiculite.[3] Do not use combustible materials like paper towels to absorb large spills.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][11]

    • Decontaminate the spill area using a cloth or sponge dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[15] Call a poison control center or seek immediate medical attention.[3][12]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Brame, J., et al. (2015). Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method. ResearchGate. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Methanex Corporation. (2018). Methanol Safety Data Sheet. Retrieved from [Link]

  • Methanol Institute. (2011). Methanol Emergency Response. Retrieved from [Link]

  • Anbia, M., & Ghassemian, F. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. PMC - NIH. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: methanol. Retrieved from [Link]

  • Al-Amoudi, A., et al. (2019). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes. PMC. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-5-methoxy-2-nitrophenyl)methanol
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(4-Fluoro-5-methoxy-2-nitrophenyl)methanol
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